4,5-Dimethyl-4H-1,2,4-triazol-3-amine

Descripción general

Descripción

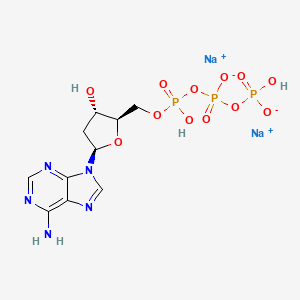

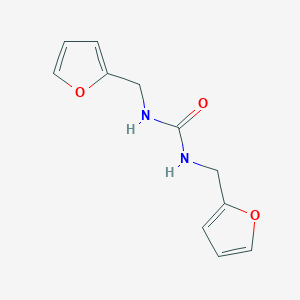

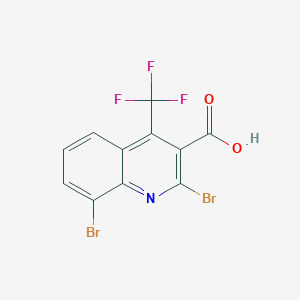

4,5-Dimethyl-4H-1,2,4-triazol-3-amine is a compound that falls under the category of 1,2,4-triazoles . The IUPAC name for this compound is 4,5-dimethyl-1,2,4-triazol-3-amine . The molecular formula is C4H8N4 and the molecular weight is 112.13 g/mol .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole ring with two methyl groups attached at the 4th and 5th positions and an amine group at the 3rd position . The InChI string isInChI=1S/C4H8N4/c1-3-6-7-4 (5)8 (3)2;/h1-2H3, (H2,5,7) . Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine include a molecular weight of 112.13 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 112.074896272 g/mol .Aplicaciones Científicas De Investigación

Green Chemistry in Synthesis

An efficient green chemistry approach has been developed for synthesizing 3(5)-substituted 1,2,4-triazol-5(3)-amines, which could potentially include 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, through a one-pot reaction involving thiourea, dimethyl sulfate, and various hydrazides. This method operates under mild conditions in aqueous media, adhering to green chemistry principles, and yields products in high purity without the need for further purification. These compounds have demonstrated significant inhibitory activities against a range of pathogenic bacteria and fungi, showing promise as potential antimicrobial agents (Beyzaei, Khosravi, Aryan, & Ghasemi, 2019).

Anticorrosive Properties

Research into Schiff bases derived from 4-(dimethylamino)benzaldehyde, which share structural similarities with 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, has revealed their potential as anticorrosive agents for 316 stainless steel in HCl medium. These compounds effectively inhibit both cathodic and anodic corrosion processes, demonstrating high inhibition efficiencies and suggesting their utility in protecting industrial materials from corrosion (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).

Advanced Material Synthesis

A metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, which likely includes derivatives of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, has been developed. This innovative approach employs a three-component condensation of amidines, isothiocyanates, and hydrazines. The resulting compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, indicating their potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Industrial Applications Overview

A comprehensive review on the industrial applications of 3- and 4-amino-1,2,4-triazoles, which include structures similar to 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, highlights their widespread use in agriculture, medicine, and high-energy materials. These compounds serve as key ingredients in various plant protection products, pharmaceuticals with hepatoprotective and antioxidant properties, and components of explosives and gas-generating compositions. This review underscores the versatility and significant industrial value of 1,2,4-triazole derivatives (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives can bind to a variety of enzymes and receptors in biological systems .

Mode of Action

It’s known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the enzyme’s activity and subsequent biochemical reactions.

Biochemical Pathways

It’s known that shifts in steady-state h2o2 production resulting from enforced antioxidant gene expression can occur .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives have antimicrobial activity .

Propiedades

IUPAC Name |

4,5-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-7-4(5)8(3)2/h1-2H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJZQYADQJXKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482517 | |

| Record name | 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-4H-1,2,4-triazol-3-amine | |

CAS RN |

53132-83-5 | |

| Record name | 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)

![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)